Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of nitrophenyl derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a cyclopentane ring, which is further substituted with an ethyl ester and a ketone group. It is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenyl cyclopentane, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Formation of Cyclopentane Ring: The nitrated phenyl compound is then subjected to a cyclization reaction to form the cyclopentane ring. This can be achieved through intramolecular aldol condensation.
Esterification: The resulting cyclopentane derivative is esterified using ethanol and a suitable acid catalyst to form the ethyl ester.
Oxidation: Finally, the compound undergoes oxidation to introduce the ketone group at the 2-position of the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-(4-aminophenyl)-2-oxocyclopentane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylic acid.
Scientific Research Applications
Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Studied for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The ester and ketone groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-aminophenyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(4-Nitrophenyl)-2-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-20-13(17)14(9-3-4-12(14)16)10-5-7-11(8-6-10)15(18)19/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWUSOGEYBIUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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